Cas no 1350988-95-2 (4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine)
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
- 2-Benzothiazolamine, 4-ethyl-N-(2-furanylmethyl)-
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- MDL: MFCD23695370
- Inchi: 1S/C14H14N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3-8H,2,9H2,1H3,(H,15,16)
- InChI Key: KXYBBFYADZSZPA-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC(CC)=C2N=C1NCC1=CC=CO1
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E254271-100mg |
4-ethyl-n-(2-furylmethyl)-1,3-benzothiazol-2-amine |
1350988-95-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E254271-500mg |
4-ethyl-n-(2-furylmethyl)-1,3-benzothiazol-2-amine |
1350988-95-2 | 500mg |
$ 410.00 | 2022-06-05 | ||
| TRC | E254271-1g |
4-ethyl-n-(2-furylmethyl)-1,3-benzothiazol-2-amine |
1350988-95-2 | 1g |
$ 615.00 | 2022-06-05 | ||
| Enamine | EN300-234869-1g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-234869-5g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-234869-10g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-234869-0.05g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-234869-0.1g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-234869-0.25g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-234869-0.5g |
4-ethyl-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine |
1350988-95-2 | 95% | 0.5g |
$699.0 | 2024-06-19 |
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
Comprehensive Overview of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1350988-95-2)
The compound 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine (CAS No. 1350988-95-2) is a benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and material science. With the growing interest in heterocyclic compounds, this molecule stands out for its unique structural features, combining a benzothiazole core with an ethyl group and a furylmethyl substituent. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could pave the way for novel therapeutic agents.
One of the key reasons for the rising popularity of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine is its relevance in drug discovery. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the furylmethyl group adds another layer of complexity, potentially enhancing its binding affinity to biological targets. This makes it a promising candidate for further exploration in medicinal chemistry.
In addition to its pharmaceutical potential, CAS No. 1350988-95-2 has also been studied for its applications in organic electronics. The benzothiazole moiety is known to contribute to electron transport properties, making it a valuable component in the development of organic semiconductors and light-emitting diodes (LEDs). The ethyl and furylmethyl groups may further modulate its optical and electronic characteristics, offering tunability for specific applications.
From a synthetic chemistry perspective, the preparation of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine involves multistep organic synthesis, often starting from 2-aminothiophenol and ethyl-substituted aldehydes. The furylmethylamine segment is typically introduced via reductive amination or nucleophilic substitution reactions. Researchers are continually optimizing these synthetic routes to improve yield and purity, which are critical for both industrial-scale production and laboratory research.
The safety and handling of CAS No. 1350988-95-2 are also topics of interest. While it is not classified as a hazardous substance, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper ventilation. Its stability under various conditions has been studied to ensure safe storage and transportation.
Looking ahead, the future of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine appears bright, with ongoing research exploring its structure-activity relationships (SAR) and potential industrial applications. As the demand for innovative chemical entities grows, this compound is poised to play a significant role in advancing both scientific knowledge and technological innovation.
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